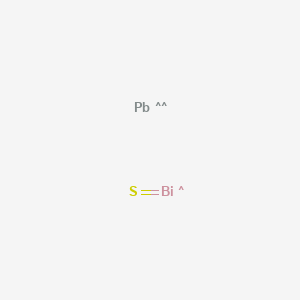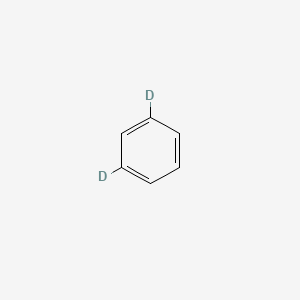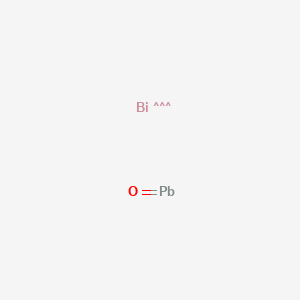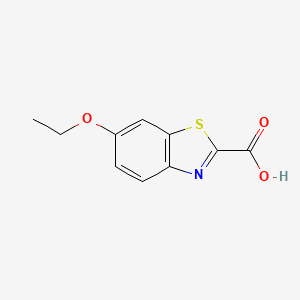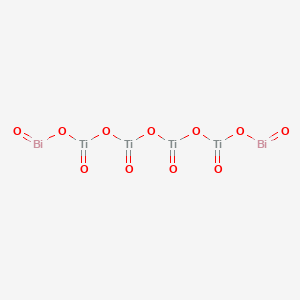
Bismuth titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth titanate is a solid inorganic compound of bismuth, titanium, and oxygen. It has different chemical formulas such as Bi12TiO20, Bi4Ti3O12, or Bi2Ti2O7 . It exhibits electro-optical and photorefractive effects, meaning it can change its refractive index under applied electric field or illumination .
Synthesis Analysis
Bismuth titanate ceramics can be produced by heating a mixture of bismuth and titanium oxides . Bi12TiO20 forms at 730–850 °C, and melts when the temperature is raised above 875 °C, decomposing in the melt to Bi4Ti3O12 and Bi2O3 . Millimeter-sized single crystals of Bi12TiO20 can be grown by the Czochralski process, from the molten phase at 880–900 °C .Molecular Structure Analysis
The structure of Bismuth titanate is complex. It was originally assumed to have a cubic perovskite structure, but modern characterization techniques have revealed it to be much more complex .Chemical Reactions Analysis
Bismuth titanates have been synthesized from mixtures of Bi2O3 and TiO2 (anatase) by the conventional solid-state method at temperatures ranging from 1273 to 1473 K . The thermal decomposition/oxidation of the preheated precursor leads to the formation of a well-defined orthorhombic bismuth titanate compound .Physical And Chemical Properties Analysis
Bismuth titanate is odorless and insoluble in water . It has a high dielectric constant, high dielectric losses, and a high-temperature coefficient of resonant frequency, making it a prominent candidate for microwave absorption applications .科学的研究の応用
Energy Storage
Bismuth titanate-based ceramics have been used for energy storage applications . The ceramics demonstrate excellent energy storage performances with ultrahigh energy storage density and efficiency . They possess excellent discharge energy density and rapid discharge speed in a wide temperature range . This makes BTO a powerful candidate material for use in energy storage applications .
Dielectric Capacitors
BTO-based ceramics have been used in dielectric capacitor applications . The ceramics have enhanced energy storage properties, which are crucial for the performance of dielectric capacitors .
Microwave Absorption
BTO is considered to be one of the most prominent materials for microwave absorption applications . It has high dielectric constant, high dielectric losses, and high temperature coefficient of resonant frequency . BTO and its composites are used to diminish the electromagnetic interference in electrical devices, airplanes, ships, and tank radar signals .
Sensors
BTO-based ceramics have been used in sensor applications . The attractive functional properties of these ceramics, including their piezoelectricity, make them suitable for use in sensors .
Actuators
BTO-based ceramics have also been used in actuator applications . The electric-field-induced strain of these ceramics is a key property for actuators .
High Temperature Applications
BTO, especially when doped with vanadium, has been used for high temperature applications . It has a high dielectric loss, which enables it for these applications .
将来の方向性
Bismuth titanates have certain application prospects in environmental governance due to their small band gap and strong visible light response . They are also being studied for their potential applications in water treatment . The development of modern building materials science involves the process of designing innovative materials that exhibit unique characteristics, such as energy efficiency, environmental friendliness, self-healing ability, and photocatalytic properties .
特性
IUPAC Name |
oxo-oxobismuthanyloxy-[oxo-[oxo-(oxo(oxobismuthanyloxy)titanio)oxytitanio]oxytitanio]oxytitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.11O.4Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQKEPWGUIJJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti](O[Ti](=O)O[Ti](=O)O[Bi]=O)O[Ti](=O)O[Bi]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O11Ti4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth titanate | |
Q & A
Q1: What is the molecular formula and weight of bismuth titanate?
A1: The molecular formula of bismuth titanate is Bi4Ti3O12. Its molecular weight is 1035.58 g/mol.
Q2: What is the crystal structure of bismuth titanate?
A2: Bismuth titanate exhibits a complex layered perovskite structure. At room temperature, it typically exists in an orthorhombic phase, but it can also adopt a monoclinic structure depending on the synthesis conditions and doping. [ [] ]
Q3: What spectroscopic techniques are used to characterize bismuth titanate?
A3: Various spectroscopic techniques are employed to characterize bismuth titanate, including: * X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and crystallite size of bismuth titanate powders and thin films. [ [, , , , , ] ] * Scanning Electron Microscopy (SEM): SEM provides information about the morphology, grain size, and surface features of bismuth titanate materials. [ [, , , ] ] * Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in bismuth titanate. [ [] ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify the chemical bonds and functional groups present in bismuth titanate, providing insights into its composition and structure. [ [, , ] ] * Raman Spectroscopy: Raman spectroscopy is sensitive to vibrational modes in materials, offering information about the local structure, bonding, and crystal symmetry of bismuth titanate. [ [] ] * Rutherford Backscattering Spectrometry (RBS): RBS is a powerful technique to determine the elemental composition and depth profiling of thin films, providing valuable insights into the stoichiometry and uniformity of bismuth titanate coatings. [ [] ]
Q4: How does the annealing temperature affect the properties of bismuth titanate coatings?
A4: Annealing temperature significantly influences the microstructure and corrosion resistance of bismuth titanate coatings. Studies show that amorphous bismuth titanate phases, obtained at lower annealing temperatures, exhibit better corrosion resistance than polycrystalline phases formed at higher temperatures. [ [] ]
Q5: Can bismuth titanate be used in high-temperature applications?
A5: Yes, bismuth titanate demonstrates potential for high-temperature applications. Research indicates that bismuth titanate transducers maintain stable piezoelectric properties at temperatures up to 550°C, making them suitable for high-temperature sensing and actuation. [ [] ]
Q6: Does bismuth titanate exhibit photocatalytic activity?
A6: Yes, bismuth titanate displays photocatalytic activity under UV and visible light irradiation. It has been successfully used for the degradation of organic pollutants like malachite green and Rhodamine B dyes in water. [ [, , ] ]
Q7: How does doping affect the photocatalytic performance of bismuth titanate?
A7: Doping can significantly enhance the photocatalytic performance of bismuth titanate. For instance, sulfur doping improves visible light absorption and creates surface acidic sites, leading to higher photocatalytic efficiency compared to undoped or carbon-doped samples. [ [] ]
Q8: Have first-principles calculations been employed to study bismuth titanate?
A8: Yes, first-principles calculations based on density functional theory (DFT) have been extensively used to investigate various aspects of bismuth titanate, including: * Band structure and density of states [ [, , ] ] * Born effective charges and spontaneous polarization [ [, ] ] * Polarization-strain coupling [ [] ] * Phase stability [ [] ]
Q9: What is the predicted spontaneous polarization of ferroelectric bismuth titanate from DFT calculations?
A9: DFT calculations predict a spontaneous polarization value for ferroelectric bismuth titanate in the range of 55 ± 13 µC cm-2, which is in reasonable agreement with the experimental value of (50 ± 10 µC cm-2) for single crystals. [ [] ]
Q10: How stable are bismuth titanate nanoparticles in suspensions?
A10: Bismuth titanate nanoparticles tend to aggregate and sediment in suspensions, impacting their stability. Research suggests that using a polycarboxylate plasticizer as a dispersant and applying ultrasonic treatment can effectively stabilize bismuth titanate suspensions in cement systems. [ [] ]
Q11: Are there any specific formulation strategies to improve the properties of bismuth titanate materials?
A11: Yes, several formulation strategies are employed to enhance the properties and performance of bismuth titanate materials. These strategies include: * Doping: Incorporating elements like lanthanum, cerium, or sulfur into the bismuth titanate lattice can modify its crystal structure, bandgap, and photocatalytic activity. [ [, , , , ] ] * Nanocomposite Formation: Dispersing bismuth titanate nanoparticles in polymer matrices like polyacrylates can enhance optical transparency, thermal stability, and dielectric properties. [ [] ] * Thin Film Deposition: Depositing thin films of bismuth titanate on various substrates using techniques like RF magnetron sputtering, pulsed laser deposition, or ion-beam sputtering allows for precise control over thickness, morphology, and properties. [ [, , , ] ] * Hydrothermal Synthesis: This method allows for the controlled synthesis of bismuth titanate nanoparticles with specific morphology, size, and crystallinity. [ [, ] ] * Sol-Gel Method: This versatile method enables the preparation of bismuth titanate powders and thin films with good homogeneity and controlled stoichiometry. [ [, , , , ] ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

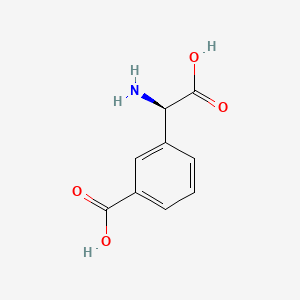

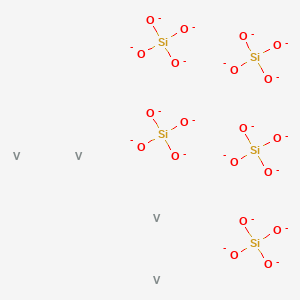
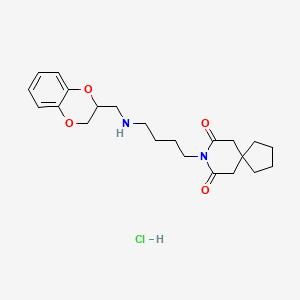
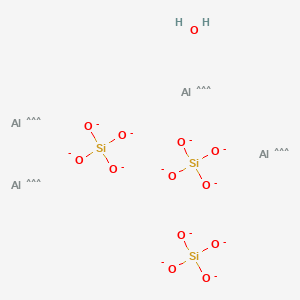
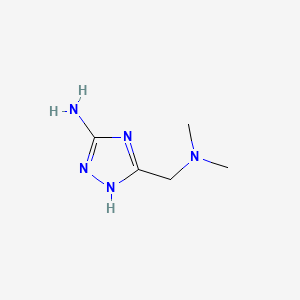
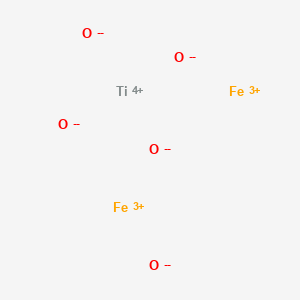
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
